molecular formula C9H15N3 B1416705 2-(1-methyl-1H-imidazol-2-yl)piperidine CAS No. 933713-92-9

2-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B1416705
M. Wt: 165.24 g/mol
InChI Key: IEYNKTLWCMCJTK-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-imidazol-2-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a key component of many functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of significant research . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Synthesis and Structure Identification

  • Synthesis of Anti-Malarial Agents : A study focused on synthesizing a potential anti-malarial agent, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl) ethyl]-piperidine-1-yl} quinoline, using a method involving amino protection, nucleophilic reaction, and deprotection. This method was found feasible with high yields, paving the way for the synthesis of derivatives containing a 4-piperazinyl quinoline ring (Guo Qian-yi, 2011).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Benzimidazole derivatives, including a compound related to 2-(1-methyl-1H-imidazol-2-yl)piperidine, were studied as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, with corrosion inhibition efficiency up to 96.3% at specific concentrations (Yadav et al., 2016).

Pharmacokinetics and Drug Development

  • Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors : A study on novel anaplastic lymphoma kinase inhibitors, which include a derivative of 2-(1-methyl-1H-imidazol-2-yl)piperidine, revealed insights into the pharmacokinetics and systemic clearance of these compounds, with implications for cancer treatment (Teffera et al., 2013).

Histamine Receptors

  • Histamine H3 Receptor Agonists : Research into piperidine derivatives, including compounds similar to 2-(1-methyl-1H-imidazol-2-yl)piperidine, found them to be potent agonists for the human histamine H3 receptor. These compounds showed selectivity and potential applications in therapeutics (Ishikawa et al., 2010).

Antibacterial and Antifungal Activity

  • Antibacterial and Antifungal Agents : A study on 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, synthesized using piperidine, showed significant activity against various bacterial and fungal strains. This highlights its potential as an antibacterial and antifungal agent (Anisetti et al., 2012).

Safety And Hazards

Safety information for “2-(1-methyl-1H-imidazol-2-yl)piperidine” indicates that it may cause eye irritation and skin sensitization .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYNKTLWCMCJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654968
Record name 2-(1-Methyl-1H-imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-imidazol-2-yl)piperidine

CAS RN

933713-92-9
Record name 2-(1-Methyl-1H-imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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